Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 152390-52-8
VCID: VC0116357
InChI: InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1
SMILES: CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Molecular Formula: C38H54N12O12
Molecular Weight: 870.922

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate

CAS No.: 152390-52-8

Cat. No.: VC0116357

Molecular Formula: C38H54N12O12

Molecular Weight: 870.922

* For research use only. Not for human or veterinary use.

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate - 152390-52-8

Specification

CAS No. 152390-52-8
Molecular Formula C38H54N12O12
Molecular Weight 870.922
IUPAC Name (2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1
Standard InChI Key JMODCTCFSAOKLF-HOUVTAATSA-N
SMILES CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate possesses a complex molecular structure combining amino acid residues with specialized functional groups. The compound is characterized by a hexapeptide sequence (Gln-Val-Val-Ala-Gly-Ala) flanked by an N-terminal 2-aminobenzoyl (Abz) fluorescent group and a C-terminal N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) quencher group, formulated as a trifluoroacetate salt .

Basic Chemical Information

The fundamental chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number152390-52-8
Molecular FormulaC38H54N12O12
Molecular Weight870.922 g/mol
IUPAC Name(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Physical StateSolid (as trifluoroacetate salt)

Source: Compiled from product information

Structural Features

The compound incorporates several key structural elements:

  • A peptide sequence (Gln-Val-Val-Ala-Gly-Ala) that mimics natural substrates of papain

  • An N-terminal Abz group that functions as a fluorescent donor

  • A C-terminal EDDnp group that serves as a fluorescence quencher

  • Trifluoroacetate counterion that enhances stability and solubility

This structure creates a FRET system where the fluorescence of the Abz group is quenched by the EDDnp group when the peptide is intact. Upon enzymatic cleavage, the physical separation of these groups results in measurable fluorescence, enabling real-time monitoring of proteolytic activity .

Functional Mechanism and Biological Activity

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate functions as a highly sensitive substrate for papain, a well-characterized cysteine protease. The peptide sequence is specifically designed based on the highly conserved sequence QVVAG found in the cystatin family of natural inhibitors, which are known to regulate cysteine protease activity in biological systems .

FRET Mechanism

The compound operates via the FRET principle:

  • In its intact state, the fluorescence of the Abz group is quenched by the proximity of the EDDnp group

  • When papain cleaves the peptide bond (typically between specific amino acid residues), the physical separation of the fluorophore and quencher occurs

  • This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence emission

  • The fluorescence intensity correlates directly with enzymatic activity, allowing quantitative assessment of protease function

Enzyme Kinetics

The compound demonstrates exceptional sensitivity as a papain substrate, with reported catalytic efficiency (kcat/Km) of approximately 29 × 10^7 M^-1 s^-1, making it among the most sensitive papain substrates documented in scientific literature . This high sensitivity enables detection of minimal amounts of enzymatic activity, which is particularly valuable in:

  • Inhibitor screening assays

  • Enzyme characterization studies

  • Investigations of protease regulation mechanisms

  • Development of diagnostic tools for protease-related pathologies

Desired ConcentrationVolume of Solvent Required
1 mg
1 mM1.1482 mL
5 mM0.2296 mL
10 mM0.1148 mL

Source: Adapted from product documentation

Research Applications

Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate has diverse applications in biochemical and pharmaceutical research. Its unique properties make it valuable in several key areas:

Enzyme Kinetics Studies

The compound serves as an excellent substrate for studying the catalytic mechanism of papain and related cysteine proteases. Its high sensitivity allows for precise measurement of enzyme activity, facilitating detailed kinetic analyses and mechanistic studies of proteolytic processes .

Inhibitor Screening and Development

The substrate can be used in high-throughput screening assays to identify potential inhibitors of papain and other cysteine proteases. Such inhibitors may have therapeutic potential in conditions where excessive protease activity contributes to pathology, such as certain inflammatory disorders, neurodegenerative diseases, and cancer .

Peptide Synthesis and Fluorescent Labeling

The compound contributes to peptide synthesis research, serving as a building block for creating specific sequences used in various applications. Its FRET system enables effective fluorescent labeling of biomolecules, which is crucial for studying protein interactions and cellular processes in live cells .

Drug Delivery and Diagnostic Applications

Beyond basic research, the compound has potential applications in:

  • Drug delivery systems, potentially enhancing the stability and bioavailability of therapeutic agents

  • Development of diagnostic tools, such as assays that detect specific proteases as biomarkers

  • Monitoring of enzyme activity in complex biological samples

Current Research Findings

Current research involving Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate primarily focuses on its exceptional properties as a papain substrate. The compound's remarkable catalytic efficiency places it among the most sensitive protease substrates reported in scientific literature .

Substrate Design and Optimization

The high sensitivity of this substrate stems from the strategic design of the peptide sequence, which mimics the natural binding site for papain found in the cystatin family of inhibitors. The conserved QVVAG sequence has been optimized for interaction with papain's active site, resulting in efficient catalysis and consequently, a highly sensitive assay system .

Applications in Enzyme Research

The FRET mechanism incorporated in the compound allows for real-time monitoring of proteolytic activity with high sensitivity and specificity. This property has made it a valuable tool in various research applications, including:

  • Detailed characterization of papain's catalytic mechanism

  • Evaluation of substrate specificity among different cysteine proteases

  • Assessment of inhibitor potency and mechanism of action

  • Investigation of protease regulation in biological systems

Future Research Directions

Based on the current applications and properties of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate, several promising research directions can be identified:

Structural Modifications

Development of derivative compounds with modified peptide sequences or alternative fluorophore-quencher pairs could potentially:

  • Further enhance sensitivity or alter specificity for different proteases

  • Improve stability or solubility characteristics

  • Enable multiplexed detection of different proteases in complex biological samples

Expanded Application Range

Extension of the compound's application beyond papain to other cysteine proteases and potentially other protease classes could broaden its utility in both basic research and applied settings, including:

  • Cathepsins and other lysosomal proteases

  • Viral proteases relevant to infectious disease research

  • Proteases implicated in neurodegenerative disorders

  • Cancer-associated proteases

Integration with Advanced Technologies

Incorporation of this substrate into emerging research technologies could yield novel applications:

  • Integration with microfluidic systems for high-throughput analysis

  • Combination with imaging technologies for spatial resolution of protease activity

  • Development of biosensor applications for continuous monitoring of proteolytic activity

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